4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine
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Overview
Description
4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine is an organic compound with the molecular formula C9H15N3O3S. It is a derivative of pyrazole, featuring a sulfonyl group attached to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with a sulfonyl chloride derivative, followed by the introduction of a morpholine ring. One common method involves the condensation of 3,5-dimethylpyrazole with sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine, known for its use in coordination chemistry.
4-[(3,5-Dimethylisoxazolyl)sulfonyl]morpholine: A structurally similar compound with an isoxazole ring instead of a pyrazole ring.
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Another related compound used in the synthesis of sulfonyl derivatives .
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring, sulfonyl group, and morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C9H15N3O3S |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H15N3O3S/c1-8-7-9(2)12(10-8)16(13,14)11-3-5-15-6-4-11/h7H,3-6H2,1-2H3 |
InChI Key |
NWDLOZFKMCSAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)N2CCOCC2)C |
Origin of Product |
United States |
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